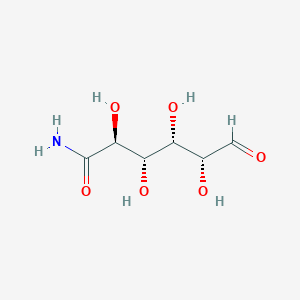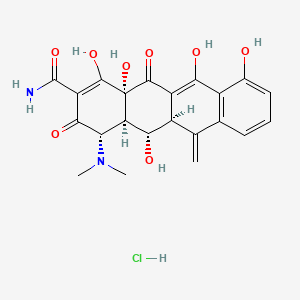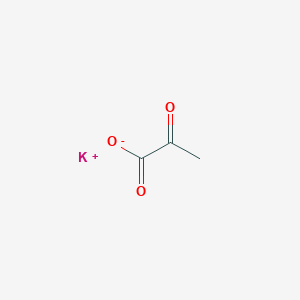
Stachydrine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de stachydrine est un composé alcaloïde naturel dérivé de la plante Leonurus japonicus Houtt. Il est connu pour ses diverses activités biologiques, notamment ses effets cardioprotecteurs, anti-inflammatoires et neuroprotecteurs . Ce composé a été largement étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires, des accidents vasculaires cérébraux ischémiques et d'autres problèmes de santé .
Applications De Recherche Scientifique
Stachydrine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Stachydrine hydrochloride has strong anti-fibrotic properties by inhibiting ECM deposition and decreasing inflammatory and oxidative stress through multiple molecular mechanisms (including TGF-β, ERS-mediated apoptosis, MMPs/TIMPs, NF-κB, and JAK/STAT) . It also ameliorates cardiac hypertrophy through the CaMKII/HDAC4/MEF2C signal pathway .
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate de stachydrine peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la N-méthyl-L-proline avec le chlorure de thionyle dans le méthanol. La réaction est effectuée à 0°C, suivie d'un reflux à 25°C pendant 3 heures . Cette méthode permet d'obtenir du chlorhydrate de stachydrine avec une bonne pureté et un bon rendement.
Méthodes de production industrielle
La production industrielle de chlorhydrate de stachydrine implique généralement l'extraction du composé à partir de sources naturelles, telles que Leonurus japonicus Houtt. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir du chlorhydrate de stachydrine de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de stachydrine subit diverses réactions chimiques, notamment :
Oxydation : Le chlorhydrate de stachydrine peut être oxydé pour former les oxydes correspondants.
Réduction : Il peut être réduit pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution avec divers réactifs.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du chlorhydrate de stachydrine comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir un rendement et une pureté élevés des produits.
Principaux produits formés
Les principaux produits formés à partir des réactions du chlorhydrate de stachydrine comprennent ses dérivés oxydés et réduits, ainsi que des composés substitués avec différents groupes fonctionnels .
Applications de la recherche scientifique
Le chlorhydrate de stachydrine a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le chlorhydrate de stachydrine exerce ses effets par le biais de plusieurs cibles moléculaires et voies. Il a été démontré qu'il régule la gestion du calcium dans les cellules cardiaques en inhibant l'hyperphosphorylation de la protéine kinase II dépendante du calcium/calmoduline (CaMKII) et du canal de libération du calcium du récepteur de la ryanodine (RyR2) . Cette régulation contribue à améliorer la fonction cardiaque et à réduire la mauvaise gestion du calcium en cas d'insuffisance cardiaque . De plus, le chlorhydrate de stachydrine possède des propriétés anti-inflammatoires et antioxydantes, qui contribuent à ses effets neuroprotecteurs .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de stachydrine peut être comparé à d'autres composés similaires, tels que :
Le chlorhydrate de stachydrine est unique en raison de ses propriétés cardioprotectrices et neuroprotectrices spécifiques, qui ne sont pas aussi importantes dans d'autres composés similaires .
Propriétés
IUPAC Name |
(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNMULOWUUIQIL-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C(=O)[O-])C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@H]1C(=O)[O-])C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961642 | |
| Record name | 1,1-Dimethylpyrrolidin-1-ium-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-37-2 | |
| Record name | Stachydrine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylpyrrolidin-1-ium-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-carboxy-1,1-dimethylpyrrolidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















